molecular formula C20H17N3O B4559980 7-PHENYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

7-PHENYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4559980
M. Wt: 315.4 g/mol
InChI Key: JBICVQRAHFVJBS-UHFFFAOYSA-N
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Description

7-Phenyl-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its fused ring structure, which includes a quinazoline core with phenyl and phenylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one typically involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and improve overall efficiency. Solvent selection and purification steps are crucial to obtaining a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-Phenyl-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-phenyl-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-Phenyl-2-aminoquinoline: Known for its selective inhibition of neuronal nitric oxide synthase (nNOS).

    5-Aminopyrazole derivatives: These compounds exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.

    Thiopyrano[2,3-d]thiazoles: These derivatives are studied for their antioxidant and antimicrobial activities.

Uniqueness

7-Phenyl-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one is unique due to its specific structural features and the presence of both phenyl and phenylamino groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-anilino-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c24-19-12-15(14-7-3-1-4-8-14)11-18-17(19)13-21-20(23-18)22-16-9-5-2-6-10-16/h1-10,13,15H,11-12H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBICVQRAHFVJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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